Thioacrolein
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Overview
Description
Thioacrolein is acrolein in which oxygen has been replaced by divalent sulfur.
Scientific Research Applications
Scientific Research Applications of Thioacrolein
Spectroscopic Analysis and Molecular Structure
Thioacrolein has been a subject of interest in the field of spectroscopic analysis. Research has indicated that thioacrolein exhibits unique vibrational structures in its transitions, with identified electronic systems in its spectrum. The vibrational fine structure in both transitions of thioacrolein is assigned in terms of single quantum and sequence transitions in specific bonds. Structural changes accompanying electronic excitation indicate a shortening of the CC bond, a lengthening of the CS bond, and a stiffening of the skeleton to torsional distortion (Judge & Moule, 1984). Furthermore, laser excitation spectrum studies and ab initio calculations on thioacrolein have provided insights into its energetic stability and structural properties (Moule et al., 1986).
Chemical Stability and Formation
Thioacrolein's stability and formation have been explored in various studies. The compound is identified as the most stable isomer in the C3H4S ensemble and is characterized by its spectroscopic signatures in the gas phase. Its stability and formation through pyrolysis and Diels-Alder reactions have been documented, suggesting its significance in chemical processes (Bock et al., 1982). Additionally, ab initio calculations have been performed to determine the molecular structures and electronic properties of sulfur-containing compounds like thioacrolein, further elucidating its stability and conformations (Ha et al., 1982).
Reaction Kinetics and Mechanisms
Thioacrolein's involvement in chemical reactions, particularly its reaction kinetics and mechanisms, has been a topic of research. Studies on reactions like the chalcogeno-Diels-Alder reactions involving thioacrolein have provided insights into the stepwise diradical and concerted pathways, offering a deeper understanding of its chemical reactivity and potential applications in organic synthesis (Orlova & Goddard, 2001). The gas phase pyrolysis of diallylsulfoxide leading to thioacrolein has been studied, presenting a detailed kinetic and mechanistic view of the reaction, which is crucial for understanding its behavior in chemical processes (Izadyar & Gholami, 2014).
properties
CAS RN |
53439-64-8 |
---|---|
Product Name |
Thioacrolein |
Molecular Formula |
C3H4S |
Molecular Weight |
72.13 g/mol |
IUPAC Name |
prop-2-enethial |
InChI |
InChI=1S/C3H4S/c1-2-3-4/h2-3H,1H2 |
InChI Key |
GPRPXLGCWOJFQZ-UHFFFAOYSA-N |
SMILES |
C=CC=S |
Canonical SMILES |
C=CC=S |
Other CAS RN |
53439-64-8 81788-93-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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